molecular formula C15H19ClN6O B5701515 2-N-(4-chlorophenyl)-4-N-ethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

2-N-(4-chlorophenyl)-4-N-ethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

Cat. No.: B5701515
M. Wt: 334.80 g/mol
InChI Key: GRTKSZPQUKBXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-N-(4-chlorophenyl)-4-N-ethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group, an ethyl group, and a morpholinyl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(4-chlorophenyl)-4-N-ethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzonitrile with ethylamine to form 4-chlorophenyl-ethylamine. This intermediate is then reacted with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in the presence of a base, such as triethylamine, to yield the desired triazine derivative. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-N-(4-chlorophenyl)-4-N-ethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield a new triazine derivative with an amine group replacing the chlorine atom .

Scientific Research Applications

2-N-(4-chlorophenyl)-4-N-ethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-N-(4-chlorophenyl)-4-N-ethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to cell death or inhibition of growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N-(4-chlorophenyl)-4-N-ethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is unique due to its combination of a triazine ring with a morpholinyl group. This structural feature imparts specific chemical and biological properties, making it distinct from other triazine derivatives.

Properties

IUPAC Name

2-N-(4-chlorophenyl)-4-N-ethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN6O/c1-2-17-13-19-14(18-12-5-3-11(16)4-6-12)21-15(20-13)22-7-9-23-10-8-22/h3-6H,2,7-10H2,1H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTKSZPQUKBXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.